![molecular formula C22H18O2 B3820327 4-biphenylyl 2-phenylcyclopropanecarboxylate](/img/structure/B3820327.png)
4-biphenylyl 2-phenylcyclopropanecarboxylate
Overview
Description
4-biphenylyl 2-phenylcyclopropanecarboxylate (abbreviated as BPPC) is a cyclopropane carboxylate compound that has been used in scientific research for its unique properties. BPPC is a white crystalline powder that is sparingly soluble in water but soluble in organic solvents such as ethanol and acetone. This compound has been synthesized using a variety of methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future applications.
Mechanism of Action
4-biphenylyl 2-phenylcyclopropanecarboxylate inhibits the activity of cytochrome P450 enzymes by binding to the heme group of the enzyme, which is necessary for its activity. This binding prevents the enzyme from metabolizing drugs and toxins, leading to altered drug metabolism and toxicity. 4-biphenylyl 2-phenylcyclopropanecarboxylate has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
4-biphenylyl 2-phenylcyclopropanecarboxylate has been shown to have a number of biochemical and physiological effects, including inhibition of cytochrome P450 enzymes, induction of apoptosis in cancer cells, and inhibition of angiogenesis, the process by which new blood vessels are formed. 4-biphenylyl 2-phenylcyclopropanecarboxylate has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
4-biphenylyl 2-phenylcyclopropanecarboxylate has several advantages for use in laboratory experiments, including its ability to inhibit cytochrome P450 enzymes and its potential use as an anticancer agent. However, 4-biphenylyl 2-phenylcyclopropanecarboxylate is sparingly soluble in water, which may limit its use in some experiments. Additionally, the mechanism of action of 4-biphenylyl 2-phenylcyclopropanecarboxylate is not fully understood, which may limit its use in certain applications.
Future Directions
There are several potential future directions for research involving 4-biphenylyl 2-phenylcyclopropanecarboxylate. One area of interest is the development of 4-biphenylyl 2-phenylcyclopropanecarboxylate analogs with improved solubility and potency. Another area of interest is the use of 4-biphenylyl 2-phenylcyclopropanecarboxylate as a tool to study the role of cytochrome P450 enzymes in drug metabolism and toxicity. Finally, 4-biphenylyl 2-phenylcyclopropanecarboxylate may have potential applications in the treatment of inflammatory diseases and other conditions. Further research is needed to fully explore these potential applications.
Scientific Research Applications
4-biphenylyl 2-phenylcyclopropanecarboxylate has been used in scientific research for its ability to inhibit the activity of cytochrome P450 enzymes. These enzymes are responsible for the metabolism of many drugs and toxins in the body, and inhibition of these enzymes can lead to altered drug metabolism and toxicity. 4-biphenylyl 2-phenylcyclopropanecarboxylate has also been studied for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
(4-phenylphenyl) 2-phenylcyclopropane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O2/c23-22(21-15-20(21)18-9-5-2-6-10-18)24-19-13-11-17(12-14-19)16-7-3-1-4-8-16/h1-14,20-21H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLMAFOZDJQQLDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Biphenylyl 2-phenylcyclopropanecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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